N-{[3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methyl}prop-2-enamide
Description
N-{[3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methyl}prop-2-enamide is a heterocyclic compound featuring a fused triazolopyridine core with a propan-2-yl substituent at position 3 and a prop-2-enamide group attached via a methylene linker at position 4. Its molecular formula is estimated as C₁₃H₁₉N₅O, with a molecular weight of 261.33 g/mol (calculated).
Properties
IUPAC Name |
N-[(3-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-4-12(18)14-7-10-5-6-11-15-16-13(9(2)3)17(11)8-10/h4,9-10H,1,5-8H2,2-3H3,(H,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIFLNMQOQLCLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1CC(CC2)CNC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methyl}prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyridine core . The reaction conditions usually include the use of a solvent such as dimethyl sulfoxide (DMSO) and a catalyst-free environment to promote the desired transformations efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methyl}prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or pyridine rings, facilitated by reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be carried out under reflux conditions with appropriate solvents like ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted triazolopyridine derivatives with potential biological activity.
Scientific Research Applications
Medicinal Chemistry and Pharmacology
The compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial, antifungal, antiviral, and anticancer properties. The unique structural characteristics of N-{[3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methyl}prop-2-enamide may enhance these activities.
Antibacterial Activity
Studies have shown that triazole derivatives can effectively combat various bacterial strains. For instance:
- Broad-Spectrum Activity : Compounds similar to this compound have demonstrated activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Triazole Derivative | 0.5 - 1 | S. aureus |
| Triazole-Pyrimidine Hybrid | 0.43 - 1.8 | E. coli |
Anticancer Properties
The compound's potential as an anticancer agent is also noteworthy. Research has focused on its ability to inhibit specific targets involved in cancer progression:
- Polo-like Kinase Inhibition : Compounds with similar triazole structures have been identified as inhibitors of polo-like kinase 1 (Plk1), a target in various cancers .
| Compound | IC50 (μM) | Target |
|---|---|---|
| PLK Inhibitor | 4.38 | Plk1 |
Antifungal and Antiviral Applications
This compound may also exhibit antifungal and antiviral properties:
- Antifungal Activity : Triazole derivatives are widely recognized for their efficacy against fungal infections due to their mechanism of action that disrupts fungal cell membrane synthesis.
- Antiviral Potential : Some studies suggest that triazoles can inhibit viral replication processes by interfering with viral enzymes or host cell pathways .
Applications in Material Science
Beyond biological applications, triazole compounds have utility in material science:
- Corrosion Inhibitors : The unique chemical structure allows these compounds to function effectively as corrosion inhibitors in various industrial applications.
- Agrochemicals : Triazole derivatives are employed in agrochemical formulations due to their effectiveness against plant pathogens .
Case Studies and Research Findings
Several case studies highlight the compound's potential:
- Antibacterial Efficacy : A study demonstrated that a series of triazole derivatives exhibited MIC values comparable to standard antibiotics against resistant strains of bacteria .
- Cancer Research : Investigations into triazole-based compounds have shown promising results in preclinical models targeting specific cancer pathways .
- Material Applications : Research indicates that incorporating triazole structures into polymer matrices enhances their resistance to environmental degradation .
Mechanism of Action
The mechanism of action of N-{[3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The triazole and pyridine rings can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The compound may inhibit or activate specific signaling pathways, resulting in therapeutic outcomes such as anti-inflammatory, antimicrobial, or anticancer effects .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Functional Group Impact
- Prop-2-enamide vs. Amine (Target vs. This may improve solubility and target binding in biological systems.
- Carboxamide vs. Propenamide (Target vs. ) : The carboxamide in the dihydrochloride salt is ionizable, forming stable salts, whereas the propenamide group is neutral but more rigid due to the double bond.
Pharmacological Implications
- Triazolopyridine Core: Shared across all analogs, this scaffold is associated with kinase inhibition and receptor modulation.
- Substituent Effects : The propan-2-yl group at position 3 (common in ) may enhance lipophilicity and membrane permeability, while the prop-2-enamide group could confer selectivity toward cysteine protease targets via Michael addition reactivity .
Biological Activity
N-{[3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methyl}prop-2-enamide is a synthetic compound that belongs to the class of triazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C_{12}H_{16}N_{4}, with a molecular weight of approximately 224.29 g/mol. The compound features a triazole ring fused with a pyridine moiety, which is known to enhance its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives exhibit notable antimicrobial properties. A study published in Chem Biol Lett evaluated various synthesized compounds for their antimicrobial efficacy against different bacterial strains. The results indicated that compounds with triazole structures showed moderate activity against bacteria such as Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics like Streptomycin .
Antifungal Activity
The antifungal potential of triazole compounds has also been explored extensively. Triazoles are known to inhibit ergosterol synthesis in fungal cell membranes. In comparative studies against Candida albicans, the compound exhibited significant antifungal activity. This mechanism is crucial as it disrupts fungal growth and viability .
Anticancer Activity
Emerging research indicates that triazole derivatives may possess anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer proliferation has been noted. For instance, a study highlighted that compounds with similar structures could inhibit the growth of various cancer cell lines by inducing apoptosis through the activation of caspases and modulation of cell cycle regulators .
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways critical for microbial and cancer cell survival.
- Cell Membrane Disruption : By targeting ergosterol biosynthesis in fungi and other cellular components in bacteria and cancer cells.
- Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death in cancer cells.
Case Studies
- Antimicrobial Study : A focused study on triazole derivatives found that modifications at the 5-position of the triazole ring significantly enhanced antimicrobial activity against resistant strains of bacteria and fungi.
- Anticancer Research : Another research project investigated the effects of similar triazole compounds on breast cancer cell lines (MCF-7) and reported a dose-dependent inhibition of cell growth with IC50 values indicating effective concentrations for therapeutic use .
Q & A
Q. What are the standard synthetic routes for N-{[3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methyl}prop-2-enamide?
Answer: The synthesis typically involves multi-step reactions starting with the formation of the triazolopyridine core. Key steps include:
- Cyclocondensation : Reacting hydrazine derivatives with substituted pyridines to form the [1,2,4]triazolo[4,3-a]pyridine scaffold .
- Alkylation/Functionalization : Introducing the propan-2-yl group at position 3 and the acrylamide moiety via nucleophilic substitution or coupling reactions .
- Purification : Chromatography (e.g., silica gel) or recrystallization to achieve >95% purity . Example reagents: LAH (lithium aluminum hydride) for reduction steps, THF as solvent .
Q. How is the molecular structure of this compound confirmed experimentally?
Answer: Characterization relies on:
- NMR Spectroscopy : H and C NMR to verify substituent positions and stereochemistry (e.g., methylene protons at δ 2.7–3.1 ppm for triazolopyridine CH groups) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H] peak matching theoretical values) .
- X-ray Crystallography : Resolving crystal structures to validate spatial arrangements of the triazole and acrylamide groups .
Q. What are the primary physicochemical properties relevant to its handling in lab settings?
Answer: Critical properties include:
Advanced Research Questions
Q. How can researchers optimize reaction yields during the introduction of the acrylamide moiety?
Answer: Yield optimization strategies include:
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh)) for coupling reactions, with yields improving from 40% to 75% under inert atmospheres .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates .
- Temperature Control : Maintaining 0–5°C during acrylamide conjugation to prevent side reactions . Contradictions in yield data (e.g., 50% vs. 75%) may arise from trace moisture; use molecular sieves or anhydrous conditions .
Q. What methodologies resolve contradictions in reported bioactivity data (e.g., variable IC50_{50}50 values)?
Answer: Discrepancies in bioactivity (e.g., antimalarial or enzyme inhibition assays) are addressed by:
- Dose-Response Refinement : Testing across 5–10 concentration points to improve IC accuracy .
- Structural Analogs : Comparing activity of derivatives (e.g., replacing propan-2-yl with trifluoromethyl) to identify SAR trends .
- Target Validation : Molecular docking studies (e.g., Plasmodium falciparum DHODH enzyme) to confirm binding modes .
Q. What computational approaches predict the compound’s interaction with biological targets?
Answer: Computational strategies include:
- Molecular Dynamics (MD) Simulations : Modeling triazolopyridine-acrylamide flexibility in binding pockets over 100 ns trajectories .
- Density Functional Theory (DFT) : Calculating electrostatic potential surfaces to predict nucleophilic/electrophilic sites .
- ADMET Prediction : Tools like SwissADME to estimate pharmacokinetics (e.g., logP ~2.5, moderate BBB permeability) .
Data Contradiction and Validation
Q. How should researchers interpret conflicting data on metabolic stability in hepatic microsomes?
Answer: Contradictory stability profiles (e.g., t = 30 min vs. 60 min) require:
- Species-Specific Assays : Testing human vs. rodent microsomes to account for cytochrome P450 variations .
- Metabolite ID : LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at the triazole ring) .
- Cofactor Supplementation : Adding NADPH or glutathione to assess phase I/II metabolism contributions .
Experimental Design Considerations
Q. What in vitro assays are recommended for evaluating its kinase inhibition potential?
Answer: Key assays include:
- Kinase-Glo™ Luminescent : Measuring ATP depletion in kinase reactions (e.g., EGFR, CDK2) .
- Cellular Proliferation : MTT assays on cancer cell lines (e.g., HCT-116) with EC values compared to controls .
- Selectivity Profiling : Screening against kinase panels (e.g., 100-kinase array) to identify off-target effects .
Safety and Toxicity
Q. What preclinical toxicity assessments are critical before in vivo studies?
Answer: Essential tests include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
